![molecular formula C7H4BrClN2 B2876172 7-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine CAS No. 945840-69-7](/img/structure/B2876172.png)
7-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“7-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine” is a chemical compound with the CAS Number: 945840-69-7 . It has a molecular weight of 231.48 . The compound is solid in physical form and is stored in a dry environment at a temperature between 2-8°C .
Molecular Structure Analysis
The InChI code for “7-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine” is 1S/C7H4BrClN2/c8-7-6-4(1-2-10-6)3-5(9)11-7/h1-3,10H . This indicates the presence of 7 carbon atoms, 4 hydrogen atoms, 1 bromine atom, 1 chlorine atom, and 2 nitrogen atoms in the molecule .
Physical And Chemical Properties Analysis
The compound has a density of 1.9±0.1 g/cm³ . Its boiling point is 359.8±37.0 °C at 760 mmHg . The compound has a molar refractivity of 49.2±0.3 cm³ . It has 2 hydrogen bond acceptors and 1 hydrogen bond donor .
Wissenschaftliche Forschungsanwendungen
Synthesis Techniques
7-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine and its derivatives are often used as intermediates in various synthesis techniques. For example, Pyridine hydrochloride has been utilized for the synthesis of chloro compounds from bromo derivatives in π-deficient series like pyridine, where 7-bromo-8-hydroxyquinoline was almost quantitatively converted into 7-chloro-8-hydroxyquinoline (Mongin et al., 1996). Similarly, a method for synthesizing heterocycles containing a 5-bromo-1H-pyrrolo[2,3-b]pyridine framework through Fischer indole cyclization has been developed, which is particularly valuable for creating a 5-bromo-7-azaindole scaffold with various substituents (Alekseyev et al., 2015).
Chemical Transformations
In the realm of chemical transformations, 7-bromo-1H-pyrrolo[2,3-c]pyridine derivatives have been explored for various purposes. For example, 7-arylmethyl-1H-pyrrolo[3,4-c]pyridine-1,3-(2H)-diones and α-aryl-3-hydroxy-5-pyridylacetonitriles have been prepared from reactions of similar compounds with arylacetonitriles (Wang et al., 1998). Moreover, the synthesis of certain 4,5-disubstituted-7-(β-D-ribofuranosyl)pyrrolo[2,3-d]pyrimidines related to nucleoside antibiotics has also been reported, emphasizing the compound's relevance in nucleoside chemistry (Hinshaw et al., 1969).
Applications in Material Science
In material science, the compound and its analogs have been explored for potential applications. For instance, the Pd-catalyzed synthesis of tetra-aryl 7-azaindoles using sequential arylation of a related compound showed potential for use as fluorophores in OLEDs, sensors, and bio-imaging tools due to their aggregate-induced emission (AIE) properties (Cardoza et al., 2019).
Development of Agrochemicals and Functional Materials
Functionalization of 1H-pyrrolo[2,3-b]pyridine, a compound closely related to 7-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine, has been studied to develop new compounds for agrochemicals and functional materials. Various amino groups have been introduced to form multidentate agents, leading to the synthesis of compounds with high fungicidal activity (Minakata et al., 1992).
Wirkmechanismus
While the specific mechanism of action for “7-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine” is not available, similar compounds such as 1H-pyrrolo[2,3-b]pyridine derivatives have shown potent activities against FGFR1, 2, and 3, which play an essential role in various types of tumors . This suggests that “7-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine” could potentially have similar biological activities.
Safety and Hazards
Eigenschaften
IUPAC Name |
7-bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2/c8-7-6-4(1-2-10-6)3-5(9)11-7/h1-3,10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUNQVEHLVCJZBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(N=C(C=C21)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.48 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl [2-({[(4-amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B2876091.png)
![(E)-5-methyl-N-(7-methyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)isoxazole-3-carboxamide](/img/structure/B2876092.png)


![8-(2-((3-methoxyphenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2876098.png)


![3-(2-chlorobenzyl)-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2876106.png)
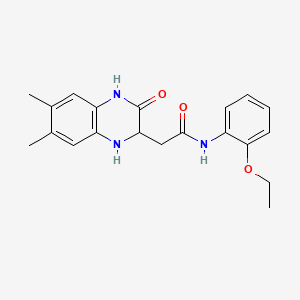
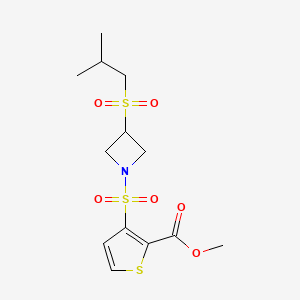
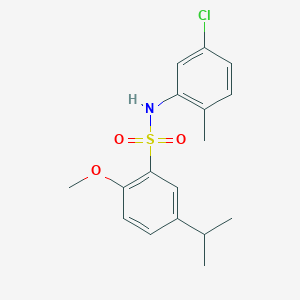
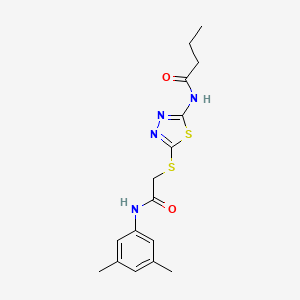
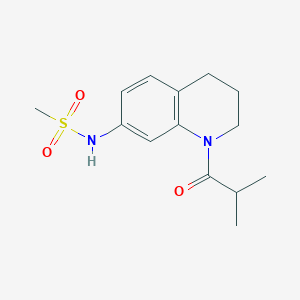
![1-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B2876112.png)